2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide 2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000491
InChI: InChI=1S/C18H16ClN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23)
SMILES: CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl
Molecular Formula: C18H16ClN3O4S2
Molecular Weight: 437.9 g/mol

2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide

CAS No.:

Cat. No.: VC1000491

Molecular Formula: C18H16ClN3O4S2

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide -

Specification

Molecular Formula C18H16ClN3O4S2
Molecular Weight 437.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Standard InChI InChI=1S/C18H16ClN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23)
Standard InChI Key XKBPOSPJPVGHGO-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl

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